Propanoic acid, 2,2-dimethyl-, 4-(bromomethyl)phenyl ester
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Overview
Description
4-(Bromomethyl)phenyl pivalate is an organic compound that features a bromomethyl group attached to a phenyl ring, which is further esterified with pivalic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(bromomethyl)phenyl pivalate typically involves the esterification of 4-(bromomethyl)phenol with pivalic acid. This reaction can be catalyzed by various agents such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .
Industrial Production Methods
In an industrial setting, the production of 4-(bromomethyl)phenyl pivalate may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations can further optimize the production process.
Chemical Reactions Analysis
Types of Reactions
4-(Bromomethyl)phenyl pivalate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The bromomethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. These reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used in anhydrous solvents like tetrahydrofuran (THF).
Major Products
Nucleophilic Substitution: Substituted phenyl pivalates with various functional groups.
Oxidation: 4-(Formyl)phenyl pivalate or 4-(carboxyl)phenyl pivalate.
Reduction: 4-(Methyl)phenyl pivalate.
Scientific Research Applications
4-(Bromomethyl)phenyl pivalate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: It is used in the development of pharmaceutical compounds, particularly as a building block for drug candidates.
Materials Science: It is utilized in the preparation of polymers and advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(bromomethyl)phenyl pivalate depends on the specific chemical reactions it undergoes. For instance, in nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, allowing the nucleophile to attack the electrophilic carbon atom. This results in the formation of a new covalent bond and the substitution of the bromine atom.
Comparison with Similar Compounds
Similar Compounds
- 4-(Chloromethyl)phenyl pivalate
- 4-(Iodomethyl)phenyl pivalate
- 4-(Methyl)phenyl pivalate
Uniqueness
4-(Bromomethyl)phenyl pivalate is unique due to the presence of the bromomethyl group, which is more reactive than the chloromethyl or iodomethyl groups in nucleophilic substitution reactions
Properties
CAS No. |
58305-26-3 |
---|---|
Molecular Formula |
C12H15BrO2 |
Molecular Weight |
271.15 g/mol |
IUPAC Name |
[4-(bromomethyl)phenyl] 2,2-dimethylpropanoate |
InChI |
InChI=1S/C12H15BrO2/c1-12(2,3)11(14)15-10-6-4-9(8-13)5-7-10/h4-7H,8H2,1-3H3 |
InChI Key |
QJXKASHSIMLRDH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)OC1=CC=C(C=C1)CBr |
Origin of Product |
United States |
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